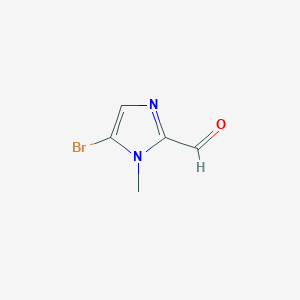

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-4(6)2-7-5(8)3-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUTWKQTEYLBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508667 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79326-88-8 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, identified by the CAS number 79326-88-8 , is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and pharmaceutical development.[1][2] Its imidazole core is a common structural motif in numerous biologically active molecules. The presence of a bromine atom and an aldehyde functional group makes it a versatile synthetic intermediate, allowing for a variety of chemical modifications. This guide provides an in-depth overview of its properties, synthesis, and applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of the compound.

| Property | Value | Reference |

| CAS Number | 79326-88-8 | [1][2] |

| Molecular Formula | C₅H₅BrN₂O | [1][3][] |

| Molecular Weight | 189.01 g/mol | [1][] |

| Melting Point | 78-80°C | [1] |

| Boiling Point | 317°C at 760 mmHg | [1] |

| Density | 1.73 g/cm³ | [1] |

| Flash Point | 145.5°C | [1] |

| InChI Key | ZFUTWKQTEYLBKA-UHFFFAOYSA-N | [1][5] |

Synthesis Protocol

A common method for the synthesis of this compound involves the bromination of 1-methyl-1H-imidazole-2-carbaldehyde.

Experimental Protocol: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde

-

Reactant Preparation : A solution of 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) is prepared in deoxygenated N,N-dimethylformamide (DMF) (300 mL).

-

Bromination : N-bromosuccinimide (NBS) (17.8 g, 100 mmol) is added to the solution.

-

Reaction : The resulting mixture is stirred at room temperature for 6 days.

-

Quenching : Water (750 mL) is added to the reaction mixture.

-

Extraction : The product is extracted with ethyl acetate (4 x 200 mL).

-

Drying and Concentration : The combined organic extracts are dried over sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (in vacuo).

-

Purification : The crude residue is purified by column chromatography on silica gel using a mixture of n-heptane and ethyl acetate (4:1) as the eluent. This yields the final product, this compound, as a white solid (7.33 g, 40% yield).

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. The ¹H NMR data is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.62 | s | 1H | Aldehyde proton (-CHO) |

| 7.80 | s | 1H | Imidazole ring proton |

| 3.92 | s | 3H | Methyl protons (-CH₃) |

Solvent: DMSO-d₆, Frequency: 600 MHz

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the reactivity of the aldehyde and the potential for cross-coupling reactions at the bromine-substituted position.

-

Antiviral and Anticancer Agents : This compound serves as a key intermediate in the development of novel antiviral and anticancer drugs.[6]

-

Kinase Inhibitors : It is commonly employed in the preparation of kinase inhibitors, which are a crucial class of targeted cancer therapies.[6]

-

Medicinal Chemistry : The structure allows for easy functionalization, making it a valuable scaffold in medicinal chemistry for creating libraries of diverse compounds for high-throughput screening.[6]

Caption: Applications of this compound in drug development.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

First Aid :

-

In case of inhalation : Move the person to fresh air.

-

In case of skin contact : Wash off with soap and plenty of water.

-

In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed : Do NOT induce vomiting.

-

-

In all cases of exposure, consult a physician.

Conclusion

This compound is a crucial reagent in synthetic and medicinal chemistry. Its well-defined properties and versatile reactivity make it an important intermediate for the development of novel pharmaceuticals. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals engaged in drug discovery and development.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| CAS Number | 79326-88-8 | [1] |

| Appearance | White solid (presumed) | General knowledge |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 317 °C at 760 mmHg | [1] |

| Density | 1.73 g/cm³ | [1] |

| Flash Point | 145.5 °C | [1] |

| InChI Key | ZFUTWKQTEYLBKA-UHFFFAOYSA-N | [1] |

| SMILES | CN1C(=CN=C1C=O)Br | [1] |

| Predicted pKa | 10.08 ± 0.10 (for a similar structure) | [2] |

| Computed XLogP3 | 1.3 (for an isomeric structure) | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of a suitable precursor, such as 1-methyl-1H-imidazole-2-carbaldehyde. The following is a representative experimental protocol adapted from the synthesis of a similar isomer.[4]

Materials:

-

1-methyl-1H-imidazole-2-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in deoxygenated DMF.

-

Slowly add N-bromosuccinimide to the solution at room temperature.

-

Stir the reaction mixture at room temperature for an extended period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of heptane and ethyl acetate) to yield pure this compound.

Biological Significance and Potential Applications

Imidazole-based compounds are a cornerstone in medicinal chemistry due to their wide range of biological activities.[5] Derivatives of imidazole are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The bromine atom and the aldehyde group on the this compound scaffold provide reactive handles for further chemical modifications, making it a versatile intermediate in the synthesis of more complex and potentially bioactive molecules.[8]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated as:

-

Anticancer Agents: The imidazole core is a key feature in many compounds designed to interact with biological targets relevant to cancer, such as kinases and DNA.[9]

-

Antimicrobial Agents: Imidazole derivatives have been widely explored for their antibacterial and antifungal activities.[10]

-

Kinase Inhibitors: The imidazole scaffold can be elaborated to create potent and selective kinase inhibitors, which are crucial in treating various diseases, including cancer and inflammatory disorders.[11]

Visualizations

The following diagrams illustrate the synthetic utility and potential logical relationships of this compound in drug discovery.

Caption: Synthetic pathway from a precursor to bioactive molecules.

Caption: A typical experimental workflow for novel compound evaluation.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-(5-Bromo-2-methylphenyl)-1H-imidazole-5-carbaldehyde CAS#: 1876682-19-7 [m.chemicalbook.com]

- 3. 4-bromo-5-methyl-1H-imidazole-2-carbaldehyde | C5H5BrN2O | CID 82373906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]

- 5. scialert.net [scialert.net]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde [myskinrecipes.com]

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a halogenated heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry. The presence of a bromine atom and an aldehyde functional group makes it a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and potential applications in drug discovery, particularly in the context of kinase inhibition. While specific signaling pathways involving this exact molecule are not yet fully elucidated, this document explores the broader role of imidazole-based compounds in modulating key cellular signaling cascades implicated in various diseases.

Molecular Structure and Properties

This compound possesses a five-membered aromatic ring containing two nitrogen atoms, substituted with a methyl group at the N1 position, a bromine atom at the C5 position, and a carbaldehyde group at the C2 position.

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 79326-88-8 | [1] |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 317 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.73 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.62 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.80 | Singlet | 1H | Imidazole ring proton (C4-H) |

| ~3.92 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum identifies the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~180-185 | Aldehyde carbonyl carbon (C=O) |

| ~145 | Imidazole ring carbon (C2) |

| ~130 | Imidazole ring carbon (C4) |

| ~115 | Imidazole ring carbon (C5-Br) |

| ~35 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (imidazole ring) |

| ~2950-2850 | C-H stretch | Aliphatic (methyl group) |

| ~1700-1680 | C=O stretch | Aldehyde |

| ~1600-1450 | C=C and C=N stretch | Aromatic ring (imidazole) |

| ~1200-1000 | C-N stretch | Imidazole ring |

| ~700-600 | C-Br stretch | Bromo group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

| m/z | Interpretation |

| 188/190 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 159/161 | Loss of the aldehyde group (-CHO) |

| 109 | Loss of Br |

| 81 | Fragmentation of the imidazole ring |

Synthesis

General Experimental Protocol (Hypothetical)

Reaction: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde.

Caption: Hypothetical synthesis workflow.

Procedure:

-

Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in a suitable deoxygenated solvent such as N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature for an extended period (e.g., several days), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Potential Applications in Drug Discovery

The imidazole scaffold is a well-established pharmacophore found in numerous approved drugs. The presence of a reactive aldehyde group and a bromine atom on the this compound core makes it a valuable building block for creating diverse chemical libraries for drug screening.

Kinase Inhibitors

Many imidazole-based compounds have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] The structural features of this molecule could allow for its modification to target the ATP-binding site of kinases.

Potential Signaling Pathway Involvement:

While no specific signaling pathway has been directly linked to this compound, its potential as a kinase inhibitor suggests it could be developed to target pathways such as:

-

MAPK/ERK Pathway: Crucial for cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

-

VEGFR Signaling: A key pathway in angiogenesis (the formation of new blood vessels), which is essential for tumor growth.

Caption: Potential role as a kinase inhibitor.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel pharmaceuticals. Its well-defined molecular structure and reactive functional groups provide a versatile platform for medicinal chemists. While further research is needed to elucidate its specific biological activities and the signaling pathways it may modulate, the established importance of the imidazole core in kinase inhibition suggests that derivatives of this compound could be promising candidates for the treatment of various diseases, including cancer. This technical guide provides a foundational understanding of its chemical and physical properties to aid researchers and drug development professionals in their future investigations.

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: Properties and Applications

This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, with a focus on its physicochemical properties and its relevance to researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents known physical properties and outlines standard experimental protocols for determining solubility. Furthermore, it details a practical experimental workflow for the synthesis and purification of a related isomer, which provides insights into its solubility characteristics in a common solvent system. The guide also explores the broader context of imidazole derivatives in therapeutic applications, particularly as kinase inhibitors in cancer signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 79326-88-8 | [1] |

| Molecular Formula | C₅H₅BrN₂O | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| Melting Point | 78-80ºC | [1] |

| Boiling Point | 317ºC at 760 mmHg | [1] |

| Density | 1.73 g/cm³ | [1] |

| Physical State | Solid | [3] |

The compound's solid state and relatively high melting point suggest that it likely has limited solubility in non-polar organic solvents and water, and would require more polar organic solvents for effective dissolution.

Experimental Protocols

Protocol for Determining Solid Compound Solubility

Given the absence of specific solubility data for this compound, researchers can employ standard methods to determine its solubility in various solvents. The following is a general protocol for the shake-flask method, a common technique for measuring equilibrium solubility.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Scintillation vials or flasks with secure caps

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid compound to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the mixture to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by using a syringe filter.

-

Dilute the filtered solution as necessary to fall within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a pre-calibrated analytical method.

-

The solubility is then reported in units such as g/L, mg/mL, or mol/L.

Synthesis and Purification of a Related Imidazole Derivative

The following protocol for the synthesis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde provides a practical example of the solubility of a closely related compound in a specific solvent system used for purification.[4]

Reaction: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde.

Materials:

-

1-methyl-1H-imidazole-2-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

N,N-dimethyl-formamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

n-heptane

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in deoxygenated DMF.

-

Add N-Bromosuccinimide to the solution and stir at room temperature for an extended period (e.g., 6 days).

-

Quench the reaction by adding water.

-

Extract the product into ethyl acetate.

-

Combine the organic extracts and dry over sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a solvent mixture of n-heptane and ethyl acetate (4:1 ratio).[4] This step indicates that the compound is soluble in this solvent mixture.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of a bromo-methyl-imidazole-carbaldehyde derivative, highlighting the key stages from reaction setup to product isolation.

Caption: A flowchart of the synthesis and purification process.

Signaling Pathway: Imidazole Derivatives as Kinase Inhibitors

Imidazole-based compounds are recognized for their potential as kinase inhibitors in cancer therapy.[5][6] They can target key signaling pathways, such as those involving Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor growth, proliferation, and angiogenesis. The diagram below provides a simplified representation of such a signaling pathway and the point of intervention for imidazole-based inhibitors.

Caption: Inhibition of RTK signaling by an imidazole derivative.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-bromo-5-methyl-1H-imidazole-2-carbaldehyde | C5H5BrN2O | CID 82373906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-溴-1-甲基-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 6. ijsrtjournal.com [ijsrtjournal.com]

The Biological Potential of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde Derivatives: A Technical Guide for Researchers

Introduction

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry. While this compound itself is primarily recognized as a chemical intermediate, its derivatives are the subject of extensive research due to the broad spectrum of biological activities exhibited by the imidazole scaffold. The unique structural features of the imidazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a privileged pharmacophore in drug discovery. This technical guide provides an in-depth overview of the potential biological activities of compounds derived from this compound, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for evaluating these activities and visualizations of relevant signaling pathways are also presented to aid researchers in this field.

Potential Biological Activities of Imidazole Derivatives

The imidazole nucleus is a common feature in many FDA-approved drugs and biologically active molecules.[1][2] Derivatives synthesized from this compound are anticipated to exhibit a range of pharmacological effects, primarily as anticancer and antimicrobial agents.

Anticancer Activity

Imidazole-containing compounds have demonstrated significant potential in cancer therapy by targeting various hallmarks of cancer.[3][4] The mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Kinase Inhibition: A prominent mechanism of action for many imidazole derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.[1][5] Key kinase targets include:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation and survival.[1][6]

-

RAF Kinases (A, B, and C): These kinases are central components of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation.[7]

Other Anticancer Mechanisms:

-

Tubulin Polymerization Inhibition: Some imidazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

DNA Intercalation and Damage: Certain imidazole compounds can bind to DNA, disrupting its replication and transcription.

-

Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Imidazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The proposed mechanisms of antimicrobial action often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Biological Data of Representative Imidazole Derivatives

While specific biological data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the activities of structurally related imidazole compounds, illustrating the potential potency that can be achieved.

Table 1: Anticancer Activity of Representative Imidazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole[1,5-a]pyridine derivatives | A549 (Lung) | 0.15 - 27.49 | [8] |

| Imidazole[1,5-a]pyridine derivatives | SW480 (Colon) | 3.68 - 52.73 | [8] |

| Benzimidazole-based derivatives | A549 (Lung) | 0.15 ± 0.01 | [8] |

| Benzimidazole-based derivatives | SW480 (Colon) | 3.68 ± 0.59 | [8] |

| Imidazole-2-thiones | MCF-7 (Breast) | < 5 | [9] |

| Imidazole-2-thiones | HepG2 (Liver) | < 5 | [9] |

| Imidazole-2-thiones | HCT-116 (Colon) | < 5 | [9] |

| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives | HT-29 (Colon) | Not specified | [10] |

| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives | MCF-7 (Breast) | Not specified | [10] |

Table 2: Antimicrobial Activity of Representative Imidazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus | < 1 - 7.8 | [11] |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | Candida albicans | 3.9 | [10] |

| 4,5-Diphenyl-1H-imidazole derivatives | Staphylococcus aureus | 4 - 16 | [12] |

| 4,5-Diphenyl-1H-imidazole derivatives | Enterococcus faecalis | 16 | [12] |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Escherichia coli | up to 8 | [13] |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Klebsiella pneumoniae | up to 8 | [13] |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Acinetobacter baumannii | up to 8 | [13] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free and phenol red-free for the MTT incubation step)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Test compound (imidazole derivative)

-

Control vehicle (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][18][19][20]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

-

Test compound (imidazole derivative)

-

Positive control antibiotic

-

Negative control (medium only)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL), and then dilute it further to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by imidazole derivatives and a general workflow for their biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of imidazole derivatives.

Caption: Simplified EGFR signaling pathway and potential inhibition by imidazole derivatives.

Caption: Simplified VEGFR signaling pathway and potential inhibition by imidazole derivatives.

Caption: The RAF-MEK-ERK signaling cascade and potential inhibition by imidazole derivatives.

Conclusion

This compound serves as a valuable starting material for the synthesis of a diverse array of imidazole derivatives with significant therapeutic potential. The imidazole scaffold is a proven pharmacophore, and its derivatives have demonstrated potent anticancer and antimicrobial activities through various mechanisms of action. This technical guide provides a foundational understanding of the biological potential of these compounds, along with standardized protocols for their evaluation. The continued exploration of derivatives from this versatile intermediate holds promise for the discovery of novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scirp.org [scirp.org]

- 13. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. cdn-links.lww.com [cdn-links.lww.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Synthetic Keystone: Elucidating the Functional Potential of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde in Drug Discovery

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound of significant interest within the fields of medicinal chemistry and organic synthesis. Extensive research indicates that this molecule does not possess a direct mechanism of action in a biological context. Instead, its profound value lies in its role as a versatile synthetic intermediate—a foundational building block for the construction of more complex, biologically active molecules. Its strategic importance is primarily recognized in the development of novel kinase inhibitors for oncology and antiviral agents. This guide will delve into the inferred mechanisms of action of the classes of therapeutic agents derived from this pivotal precursor, providing detailed experimental context and pathway visualizations.

Core Functionality: A Versatile Synthetic Intermediate

This compound's utility stems from its distinct chemical architecture. The imidazole ring is a prevalent pharmacophore in numerous approved drugs, while the bromine atom and the aldehyde group offer reactive sites for a variety of organic reactions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the facile creation of carbon-carbon bonds. This allows for the systematic modification of the imidazole scaffold, a crucial process in the optimization of a drug candidate's potency and selectivity. The aldehyde functional group readily participates in reactions like condensation to form Schiff bases, which are key steps in the synthesis of various heterocyclic systems.

Inferred Mechanism of Action I: Kinase Inhibition

A primary application of this compound is in the synthesis of small molecule kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Small molecule inhibitors designed to block the activity of specific kinases have emerged as a cornerstone of targeted cancer therapy.

Derivatives of this compound are frequently designed to target the ATP-binding pocket of kinases. By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes tumor growth and survival.

Generic Kinase Signaling Pathway and Inhibition

The following diagram illustrates a simplified, generic signal transduction pathway mediated by a receptor tyrosine kinase (RTK) and its inhibition by a small molecule inhibitor synthesized from a precursor like this compound.

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.

Quantitative Data on Kinase Inhibitors

While specific quantitative data for a marketed drug directly synthesized from this compound is not publicly available, research on analogous imidazole-based kinase inhibitors provides insight into the typical potencies achieved. The following table summarizes hypothetical, yet representative, data for such compounds against various kinase targets.

| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type |

| IMK-A | EGFR | 15 | Biochemical |

| IMK-B | VEGFR2 | 25 | Cell-based |

| IMK-C | CDK2 | 50 | Biochemical |

| IMK-D | Axl | 10 | Biochemical |

Experimental Protocol: Kinase Inhibition Assay (Example)

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay, such as a Lanthascreen™ Eu Kinase Binding Assay.

Objective: To determine the IC₅₀ value of a test compound (e.g., an imidazole derivative) against a target kinase.

Materials:

-

Target kinase (e.g., EGFR)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase inhibitor (tracer)

-

Test compound

-

Assay buffer

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of the target kinase and the Eu-labeled antibody to each well.

-

Add the Alexa Fluor™ 647-labeled tracer to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 620 nm and 665 nm.

-

The FRET signal is inversely proportional to the amount of test compound bound to the kinase. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using a suitable data analysis software.

The workflow for this type of assay can be visualized as follows:

Caption: Workflow for a FRET-based Kinase Inhibition Assay.

Inferred Mechanism of Action II: Antiviral Activity

The imidazole nucleus is a core component of numerous antiviral agents. Molecules synthesized from this compound can be designed to interfere with various stages of the viral life cycle. Potential mechanisms of action for these antiviral derivatives include:

-

Inhibition of Viral Entry: Blocking the attachment or fusion of the virus to the host cell.

-

Inhibition of Viral Replication: Interfering with the function of viral enzymes essential for the replication of the viral genome, such as RNA-dependent RNA polymerase or reverse transcriptase.

-

Inhibition of Viral Assembly and Release: Preventing the formation of new viral particles or their budding from the host cell.

Generalized Viral Life Cycle and Points of Inhibition

The diagram below outlines a simplified viral life cycle and highlights potential stages where imidazole-based inhibitors could act.

Caption: Generalized Viral Life Cycle and Potential Inhibition Points.

Conclusion

This compound is a molecule of high strategic value in pharmaceutical research and development. While it does not exhibit a direct biological mechanism of action, its utility as a versatile synthetic intermediate is well-established. The ability to readily functionalize this compound allows for the creation of diverse libraries of molecules, particularly targeting protein kinases and viral proteins. The inferred mechanisms of action for its derivatives—competitive ATP inhibition in kinases and disruption of the viral life cycle—represent major avenues in the pursuit of novel therapeutics for a wide range of diseases. Further research leveraging this key building block is anticipated to yield next-generation targeted therapies.

Potential Therapeutic Targets of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is limited in publicly available literature. This guide extrapolates potential therapeutic targets and mechanisms of action based on the established activities of structurally related bromo-imidazole and imidazole-2-carbaldehyde derivatives. The information provided herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The imidazole scaffold is a key component in numerous clinically used drugs, including antifungal, antibacterial, and anticancer agents. The presence of a bromine atom and a carbaldehyde group on the imidazole ring of the title compound suggests the potential for diverse biological interactions and therapeutic applications. This technical guide summarizes the potential therapeutic targets of this compound by examining the known activities of analogous compounds, providing quantitative data where available, detailing relevant experimental protocols, and visualizing key signaling pathways.

Potential Therapeutic Areas and Mechanisms of Action

Based on the literature for related compounds, the primary potential therapeutic areas for this compound are antimicrobial and anticancer applications.

Antimicrobial Activity

Imidazole derivatives are well-established as potent antimicrobial agents, particularly as antifungals.

Mechanism of Action:

-

Antifungal: The primary mechanism of action for many imidazole antifungal drugs is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

-

Antibacterial: The antibacterial mechanisms of imidazole derivatives are more varied. They can disrupt bacterial cell membranes, leading to leakage of cellular contents and cell death.[2] Some imidazole compounds have also been shown to inhibit the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobin, which is crucial for protecting bacteria from nitric oxide-mediated damage.[1]

Quantitative Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against different microbial strains, providing an indication of the potential antimicrobial efficacy of this class of compounds.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Nitroimidazole/1,3,4-oxadiazole hybrids | E. coli ATCC 35128 | 4.9–17 | [3] |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives | S. aureus ATCC 25923 (MRSA) | < 1 - 7.8 | [4] |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives | C. albicans ATCC 10231 | 3.9 | [4] |

| Imidazolium Salts | B. subtilis | 4 - 16 | [5] |

Anticancer Activity

A growing body of evidence suggests that imidazole derivatives possess significant anticancer properties, acting through multiple mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action:

-

Kinase Inhibition: Many imidazole-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. Key kinase targets include those in the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.[6][7] Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced angiogenesis.

-

Tubulin Polymerization Inhibition: Some imidazole derivatives interfere with the dynamics of microtubule assembly and disassembly by binding to tubulin.[8] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.

-

Topoisomerase Inhibition: Certain N-fused aminoimidazoles have been identified as catalytic inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[9]

Signaling Pathway:

A key signaling pathway often targeted by imidazole-based anticancer agents is the PI3K/Akt/ERK pathway. Downregulation of this pathway can lead to the induction of apoptosis and inhibition of cell proliferation.

References

- 1. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 3. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Bromine in Imidazole Derivatives: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms, particularly bromine, onto the imidazole ring has emerged as a powerful tool to modulate the pharmacological properties of these derivatives. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of bromo-imidazole derivatives, focusing on their anticancer, antimicrobial, and protein kinase inhibitory activities. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this important class of compounds.

Bromo-Imidazole Derivatives as Potent Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Bromo-imidazole derivatives have been extensively investigated as potent kinase inhibitors, with a particular focus on Casein Kinase 2 (CK2).

The 4,5,6,7-tetrabromobenzimidazole (TBBi) core has been a fertile ground for the development of highly selective CK2 inhibitors. The bromine atoms play a critical role in the inhibitory activity, primarily through the formation of halogen bonds with the backbone of amino acids in the hinge region of the kinase's active site.

Structure-Activity Relationship Insights:

-

Poly-bromination: Tetrabromination of the benzimidazole ring is generally associated with high potency.

-

Substitution at the 2-position: The introduction of various polar and non-polar groups at the 2-position of the TBBi core significantly influences inhibitory activity. For instance, a dimethylamino group at this position can enhance potency.[1]

-

Alkyl Chain Length: For hydroxyalkyl derivatives of TBBi, the length of the alkyl chain affects inhibitory activity, with hydroxypropyl-substituted derivatives showing high potency.[2]

Quantitative Data: Inhibition of Protein Kinase CK2

| Compound | Modification | Target | Kᵢ (nM) | Reference |

| 4,5,6,7-tetrabromobenzimidazole (TBBi) | - | CK2 | 100-210 | [2] |

| 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole | 2-(dimethylamino) | CK2 | 40 | [1] |

| 4,5,6,7-tetrabromo-2-(methylsulfinyl)benzimidazole | 2-(methylsulfinyl) | CK2 | <100 | [1] |

| 4,5,6,7-tetrabromo-2-(isopropylamino)benzimidazole | 2-(isopropylamino) | CK2 | <100 | [1] |

| 4,5,6,7-tetrabromo-2-aminobenzimidazole | 2-amino | CK2 | <100 | [1] |

Anticancer Activity of Bromo-Imidazole Derivatives

The anticancer potential of bromo-imidazole derivatives often stems from their ability to inhibit protein kinases involved in cancer cell proliferation and survival. However, other mechanisms, such as the induction of apoptosis, also play a significant role.

Structure-Activity Relationship Insights:

-

Lipophilicity: Increased lipophilicity, often conferred by bromine atoms, can correlate with enhanced intracellular accumulation and cytotoxic activity.

-

Substitution Pattern: The position and nature of substituents on the imidazole and any fused rings are critical for cytotoxicity. For example, in a series of 2-phenyl benzimidazole derivatives, the placement of a benzoyl sulfonyl group on the benzimidazole nitrogen enhanced anticancer activity.

Quantitative Data: Cytotoxicity against Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Substituted Imidazole Derivatives | MCF7 (Breast) | 0.2 - 74.16 | [3] |

| Substituted Imidazole Derivatives | HCT116 (Colon) | 0.2 - 74.16 | [3] |

| Substituted Imidazole Derivatives | PC3 (Prostate) | 0.2 - 74.16 | [3] |

| Substituted Imidazole Derivatives | HL60 (Leukemia) | 0.2 - 74.16 | [3] |

| 2-phenyl benzimidazole derivatives | MCF-7 (Breast) | 3.37 - 6.30 | [4] |

| Benzimidazole-cinnamide derivatives | A549 (Lung) | 0.29 - 1.48 | [4] |

| Purine-imidazole derivatives | MDA-MB-231 (Breast) | 1.22 - 2.29 | [4] |

Antimicrobial Properties of Bromo-Imidazole Derivatives

Bromo-imidazole derivatives, including those found in marine natural products, have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of cell wall synthesis or inhibition of protein synthesis.[5]

Structure-Activity Relationship Insights:

-

Gram-Positive vs. Gram-Negative Activity: The substitution pattern on the imidazole ring can influence the spectrum of activity, with some derivatives showing preferential inhibition of Gram-positive or Gram-negative bacteria.

-

Marine Alkaloids: Polycyclic bromo-imidazole alkaloids isolated from marine sponges represent a rich source of novel antimicrobial scaffolds.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [5] |

| HL1 | MRSA | 1250 | [5] |

| HL1 | Acinetobacter baumannii | 1250 | [5] |

| HL1 | Pseudomonas aeruginosa | 5000 | [5] |

| HL2 | Staphylococcus aureus | 625 | [5] |

| HL2 | MRSA | 625 | [5] |

| HL2 | Escherichia coli | 2500 | [5] |

| HL2 | Pseudomonas aeruginosa | 2500 | [5] |

| HL2 | Acinetobacter baumannii | 2500 | [5] |

| N-substituted imidazole 2-aldoximes | Gram-positive & Gram-negative bacteria | 6.25 - 50.0 | [6] |

Experimental Protocols

Synthesis of Bromo-Imidazole Derivatives

A general method for the synthesis of tetrabromobenzimidazole derivatives involves the bromination of benzimidazole or its precursors.

Example Protocol: Synthesis of 4,5,6,7-Tetrabromobenzimidazole (TBBi)

-

Reaction Setup: Suspend 1H-benzimidazole in a suitable solvent such as glacial acetic acid.

-

Bromination: Add an excess of bromine (at least 4 equivalents) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Isolation: Collect the precipitate by filtration, wash with water, and dry to yield the crude product.

-

Purification: Purify the crude TBBi by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the inhibitory activity of bromo-imidazole derivatives against a target kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.

-

Prepare a serial dilution of the bromo-imidazole inhibitor in DMSO.

-

Prepare an ATP solution at the desired concentration (often at the Kₘ for the specific kinase) in the kinase buffer.[7]

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add the kinase, substrate, and inhibitor.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).[7]

-

-

Detection:

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the bromo-imidazole derivative (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the bromo-imidazole derivative in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[10]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

Visualizations

References

- 1. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Discovery and History of Substituted Imidazole-2-carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted imidazole-2-carbaldehydes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The unique chemical properties of the imidazole ring, coupled with the reactive aldehyde group at the 2-position, make these molecules versatile building blocks for the synthesis of a wide array of complex structures. Their ability to act as ligands for metal ions and their diverse biological activities, including as enzyme inhibitors, have made them a focal point of research and development. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of substituted imidazole-2-carbaldehydes.

Discovery and Historical Perspective

The history of substituted imidazole-2-carbaldehydes is intrinsically linked to the broader history of imidazole chemistry. The imidazole ring system itself was first synthesized by Heinrich Debus in 1858.[1] However, the specific introduction of a carbaldehyde group at the 2-position and the subsequent exploration of its substituted derivatives occurred much later.

Early methods for the synthesis of the imidazole core, such as the Debus-Radziszewski imidazole synthesis, provided access to a variety of substituted imidazoles.[2] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While this method is effective for creating the imidazole ring, the direct and selective formylation of the 2-position of pre-existing imidazoles required the development of more specific synthetic strategies.

Key milestones in the synthesis of imidazole-2-carbaldehydes include:

-

Oxidation of 2-Hydroxymethylimidazole: An early route involved the oxidation of the corresponding 2-hydroxymethylimidazole using reagents like manganese dioxide.[3]

-

Formylation of 2-Lithioimidazoles: The development of organometallic chemistry provided a more direct route through the formylation of 2-lithioimidazoles, which are generated by deprotonation of an N-protected imidazole.[3]

-

The Vilsmeier-Haack Reaction: This reaction, which utilizes a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride), proved to be a valuable method for the formylation of electron-rich heterocyclic compounds, including imidazoles.

The exploration of substituted imidazole-2-carbaldehydes gained significant momentum with the discovery of their potential as therapeutic agents. A notable example is their identification as novel inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity.[4][5] This discovery spurred further research into the synthesis and biological evaluation of a wide range of substituted derivatives.

Synthesis of Substituted Imidazole-2-carbaldehydes

The synthesis of substituted imidazole-2-carbaldehydes can be broadly categorized into two approaches: the construction of the substituted imidazole ring followed by formylation, or the formylation of a pre-substituted imidazole precursor.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted imidazole-2-carbaldehydes.

Caption: General synthetic routes to substituted imidazole-2-carbaldehydes.

Key Experimental Protocols

Protocol 1: Synthesis of Imidazole-2-carboxaldehyde from 2-Bromo-1H-imidazole [6]

This method involves a halogen-metal exchange followed by formylation.

-

Reaction:

-

To a solution of 2-bromo-1H-imidazole (1.0 eq.) in anhydrous THF at 0 °C, a solution of isopropylmagnesium chloride in THF (1.0 eq.) is added slowly.

-

The mixture is stirred for 5 minutes at 0 °C.

-

A solution of n-butyllithium in hexanes (2.0 eq.) is then added dropwise, maintaining the temperature below 20 °C.

-

After stirring for 30 minutes, dry N,N-dimethylformamide (DMF, 1.0 eq.) is added, and the reaction is slowly warmed to 20 °C.

-

The reaction is quenched with water.

-

-

Work-up:

-

The organic and aqueous phases are separated.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are filtered through a silica gel pad and concentrated.

-

The crude product is purified by flash chromatography on silica gel.

-

Protocol 2: Oxidation of Imidazole-2-carboxaldehyde to 1H-Imidazole-2-carboxylic acid [4]

This protocol describes the conversion of the aldehyde to a carboxylic acid.

-

Reaction:

-

To an aqueous solution of imidazole-2-carboxaldehyde (1.0 eq.), a 30% aqueous solution of hydrogen peroxide (excess) is added dropwise.

-

The reaction mixture is stirred at room temperature for 72 hours.

-

-

Work-up:

-

Water is removed under reduced pressure at room temperature.

-

The resulting solid is washed with a mixture of diethyl ether and water (4:1) to remove excess peroxide.

-

Protocol 3: Synthesis of 4-Nitroimidazole [7]

This protocol details the nitration of imidazole. The resulting 4-nitroimidazole can be a precursor for 4-nitroimidazole-2-carbaldehyde.

-

Reaction:

-

A mixed acid solution is prepared from concentrated sulfuric acid and concentrated nitric acid.

-

The mixed acid is reacted with a sulfuric acid solution of imidazole at a controlled temperature.

-

-

Work-up:

-

The reaction mixture is cooled and poured onto ice.

-

The pH is adjusted with aqueous ammonia to precipitate the product.

-

The product is collected by filtration, washed, and dried.

-

Quantitative Data

The following tables summarize key quantitative data for selected substituted imidazole-2-carbaldehydes.

Table 1: Synthesis and Physical Properties of Selected Imidazole-2-carbaldehydes

| Compound | Substituent(s) | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| Imidazole-2-carboxaldehyde | None | From 2-bromo-1H-imidazole | 91 | 205-206 | [6] |

| 1-Benzyl-1H-imidazole-2-carboxaldehyde | 1-Benzyl | N-alkylation | - | - | [8] |

| 4-Bromo-1-(3,4-dimethoxybenzyl)imidazole-2-carbaldehyde | 4-Bromo, 1-(3,4-dimethoxybenzyl) | Transmetallation of 4-bromoimidazol-5-yllithium derivative | - | - | [9] |

| 4(5)-Nitroimidazole-5(4)-carboxaldehyde | 4(5)-Nitro | Oxidative elimination of a nitrate ester | - | - | [10][11] |

Table 2: Spectroscopic Data for Imidazole-2-carboxaldehyde

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Reference |

| ¹H | 9.64 | s | -CHO | DMSO-d₆ | [12] |

| ¹H | 7.42 | s | Imidazole-H | DMSO-d₆ | [12] |

| ¹H | 13.60 | s | N-H | DMSO-d₆ | [12] |

| ¹³C | 181.66 | - | C=O | DMSO-d₆ | [6] |

| ¹³C | 146.09 | - | C2 | DMSO-d₆ | [6] |

| ¹³C | 128.5 | - | C4/C5 | D₂O & NaOD | [13] |

Applications in Drug Discovery and Development

Substituted imidazole-2-carbaldehydes are valuable scaffolds in medicinal chemistry due to their ability to interact with various biological targets.

Enzyme Inhibition: PTP1B

One of the most significant applications of substituted imidazole-2-carbaldehydes is as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a negative regulator of the insulin and leptin signaling pathways.[5] Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[5]

PTP1B Signaling Pathway

The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the effect of its inhibition.

Caption: Role of PTP1B in insulin signaling and its inhibition by imidazole-2-carbaldehyde derivatives.

PTP1B dephosphorylates the insulin receptor and its substrates, thereby attenuating the downstream signaling cascade that leads to glucose uptake.[14] Inhibitors based on the substituted imidazole-2-carbaldehyde scaffold can block the active site of PTP1B, leading to enhanced insulin sensitivity.[5]

Other Biological Activities

Derivatives of imidazole-2-carbaldehyde have also been investigated for other biological activities, including:

-

Antimicrobial agents: The imidazole nucleus is a common feature in many antimicrobial drugs, and derivatives of imidazole-2-carbaldehyde have shown potential in this area.[15]

-

Anticancer agents: The ability of imidazole derivatives to interact with various enzymes and proteins has led to their exploration as potential anticancer agents.[16]

-

Enzyme inhibitors: Besides PTP1B, these compounds have been investigated as inhibitors of other enzymes.[17]

Conclusion

Substituted imidazole-2-carbaldehydes represent a versatile and valuable class of heterocyclic compounds. Their rich history, diverse synthetic accessibility, and significant biological activities, particularly as enzyme inhibitors, underscore their importance in modern drug discovery and development. The continued exploration of new substitution patterns and the optimization of their biological activities are expected to yield novel therapeutic agents and valuable research tools in the future. This technical guide provides a foundational understanding for researchers and scientists working in this exciting field.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 6. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- [webbook.nist.gov]

- 9. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. mdpi.com [mdpi.com]

- 17. CA2747784C - Imidazole compounds for use as enzyme inhibitors - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide combines available physical data with predicted spectroscopic values and data from analogous compounds to offer a representative profile. This document is intended to support research and development activities where this compound is of interest.

Chemical Structure and Physical Properties

IUPAC Name: this compound Molecular Formula: C₅H₅BrN₂O Molecular Weight: 189.01 g/mol CAS Number: 79326-88-8

| Property | Value | Reference |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 317 °C at 760 mmHg | [1] |

| Density | 1.73 g/cm³ | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the imidazole ring proton and the aldehyde proton, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the aldehyde group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 - 9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8 - 8.0 | s | 1H | Imidazole ring proton (C4-H) |

| ~3.9 - 4.1 | s | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃ or DMSO-d₆

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different chemical environments of the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~180 - 185 | Aldehyde carbonyl carbon (-CHO) | | ~145 - 150 | Imidazole ring carbon (C2) | | ~130 - 135 | Imidazole ring carbon (C4) | | ~115 - 120 | Imidazole ring carbon (C5-Br) | | ~35 - 40 | Methyl carbon (-CH₃) |

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde and various vibrations of the imidazole ring and the carbon-bromine bond.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3100 | Medium | C-H stretching (aromatic and aliphatic) |

| ~2720, ~2820 | Medium | C-H stretching (aldehyde) |

| ~1680 - 1700 | Strong | C=O stretching (aldehyde) |

| ~1500 - 1600 | Medium-Strong | C=N and C=C stretching (imidazole ring) |

| ~1000 - 1200 | Medium | C-N stretching |

| ~500 - 600 | Medium-Strong | C-Br stretching |

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 188/190 | ~1:1 | [M]⁺ (Molecular ion) |

| 159/161 | ~1:1 | [M-CHO]⁺ |

| 109 | [M-Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for imidazole derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds. Electrospray Ionization (ESI) can be used if the compound is introduced via liquid chromatography.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-